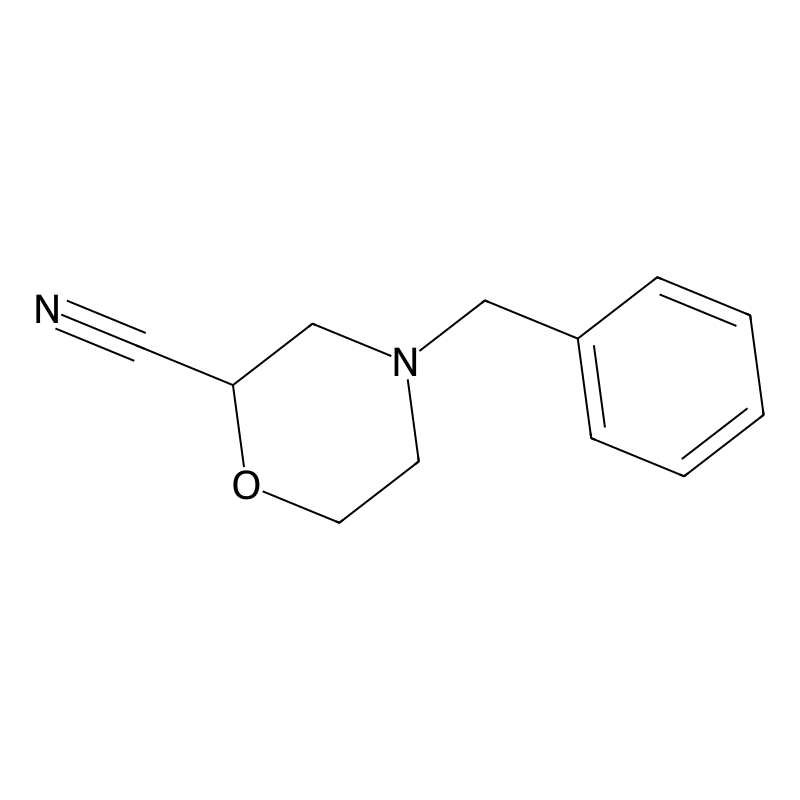

4-Benzylmorpholine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Benzylmorpholine-2-carbonitrile has the molecular formula C12H14N2 and features a morpholine ring substituted with a benzyl group at the 4-position and a cyano group at the 2-position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

There is currently no scientific literature available on the mechanism of action of 4-Benzylmorpholine-2-carbonitrile.

Due to the lack of specific information on 4-Benzylmorpholine-2-carbonitrile, it is advisable to handle it with caution, assuming similar properties to other nitrile-containing compounds. Here are some general safety considerations:

- Potential toxicity: Nitrile groups can be toxic if ingested or inhaled.

- Skin and eye irritant: Organic compounds can potentially irritate skin and eyes.

- Flammability: Information on flammability is not available, but organic compounds should generally be handled away from heat sources.

Synthesis and Characterization:

4-Benzylmorpholine-2-carbonitrile is a chemical compound with the formula C₁₂H₁₄N₂O. It is a white crystalline solid that is soluble in many organic solvents. The synthesis and characterization of this compound have been reported in several scientific publications, including a paper published in the journal "Molecules" [].

Potential Applications:

While the specific scientific research applications of 4-Benzylmorpholine-2-carbonitrile are not extensively documented, its structural features suggest potential applications in various research areas:

Medicinal Chemistry

The presence of the morpholine and nitrile groups in the molecule suggests potential for exploring its biological activity. Morpholine rings are found in various biologically active compounds, and nitrile groups can participate in various chemical reactions relevant to drug development [, ].

Material Science

The aromatic benzyl group and the polar morpholine ring could make 4-Benzylmorpholine-2-carbonitrile an interesting candidate for material science research. It could potentially be investigated for applications in areas like liquid crystals or as a building block for polymers [, ].

- Oxidation: 4-Benzylmorpholine-2-carbonitrile can be oxidized to form corresponding carboxylic acids or amines using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to yield amines through the use of reducing agents such as lithium aluminum hydride .

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at this position.

Research indicates that 4-Benzylmorpholine-2-carbonitrile exhibits promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for further investigation in drug development.

- Anticancer Potential: There is ongoing research into its efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.

The synthesis of 4-Benzylmorpholine-2-carbonitrile typically involves several methods:

- From 4-Benzylmorpholine:

- Alternative Method:

4-Benzylmorpholine-2-carbonitrile finds utility in various domains:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug formulation and therapeutic applications.

- Chemical Research: Used in laboratory settings for exploring reaction mechanisms and developing new synthetic methodologies .

The interaction of 4-Benzylmorpholine-2-carbonitrile with biological targets is an area of active research. Initial studies suggest it may interact with specific receptors or enzymes, potentially modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 4-Benzylmorpholine-2-carbonitrile, each possessing unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Morpholine | Basic morpholine structure without substitutions | Simpler structure; lacks functional groups |

| 4-Benzylmorpholine | Contains only the benzyl substitution | Lacks the cyano group; different reactivity |

| 2-Methylmorpholine | Contains a methyl group at the 2-position | Lacks the benzyl group; alters chemical properties |

| 4-Bromo-2-methylmorpholine | Contains bromine instead of a benzyl group | Different halogen substitution; unique reactivity |

The presence of both benzyl and cyano groups in 4-Benzylmorpholine-2-carbonitrile distinguishes it from these similar compounds, conferring unique reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic